
1-(4-Chlorobenzoyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chlorobenzoyl)indoline-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole-2-carboxamides involves various strategies . A series of indole-based derivatives were designed and synthesized . The synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Wissenschaftliche Forschungsanwendungen
Antitubercular Agent
Indole-2-carboxamides, such as “1-(4-Chlorobenzoyl)indoline-2-carboxamide”, have been studied for their potential in inhibiting the growth of Mycobacterium tuberculosis . These compounds target the mycobacterial membrane protein large 3 transporter (MmpL3), a mechanism distinct from current antitubercular drugs . For example, compound 8g, an indoleamide analogue, displayed high activity against the drug-sensitive Mycobacterium tuberculosis H37Rv strain .
Antitumor Activities
Indole-2-carboxamides have also been evaluated for their antitumor activities. A related compound, 8f, showed dual antitubercular and cytotoxic activities against the paediatric glioblastoma multiforme (GBM) cell line KNS42 . Other compounds, such as 9a and 15, which were inactive against M. tb, showed potent cytotoxic and antiproliferative activities against KNS42 cells .
Bcl-2/Mcl-1 Dual Inhibitors
Novel indole derivatives have been designed, synthesized, and evaluated for their binding affinity to Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines . Compound 9k, for instance, showed the best inhibitory activity against Bcl-2 and Mcl-1 proteins .
Antiproliferative Action
Some indole-2-carboxamides have shown promising antiproliferative action against various cancer cell lines . For example, compound Vh revealed a promising antiproliferative action with a GI 50 value of 37 nM against the four cancer cell lines tested .
Wirkmechanismus
Target of Action
The primary target of 1-(4-Chlorobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the survival and proliferation of Mycobacterium tuberculosis .
Mode of Action
1-(4-Chlorobenzoyl)indoline-2-carboxamide interacts with MmpL3, inhibiting its function . This binding disrupts the normal function of the transporter, leading to a decrease in the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 affects the lipid transport pathways within Mycobacterium tuberculosis . MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting MmpL3, 1-(4-Chlorobenzoyl)indoline-2-carboxamide disrupts the formation of the cell wall, leading to impaired growth and survival of the bacteria .
Pharmacokinetics
Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties, including good brain penetration . This suggests that 1-(4-Chlorobenzoyl)indoline-2-carboxamide may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the action of 1-(4-Chlorobenzoyl)indoline-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the function of MmpL3, the compound impairs the formation of the mycobacterial cell wall, leading to decreased bacterial growth .
Zukünftige Richtungen
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-7-5-10(6-8-12)16(21)19-13-4-2-1-3-11(13)9-14(19)15(18)20/h1-8,14H,9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJEJVCLZHLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)indoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

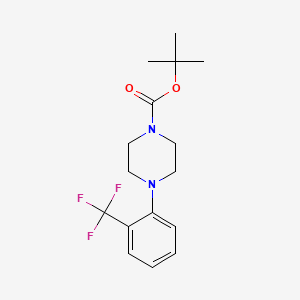
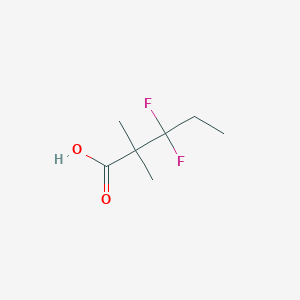
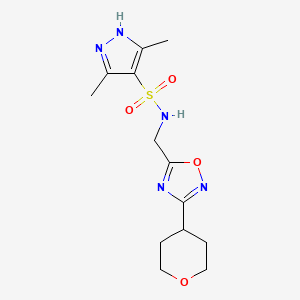
![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)

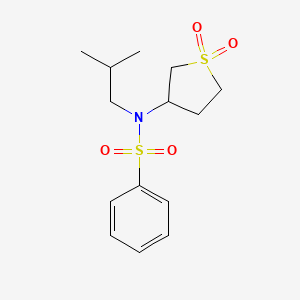
![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2782334.png)
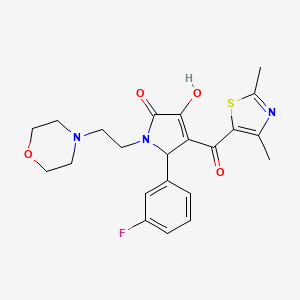
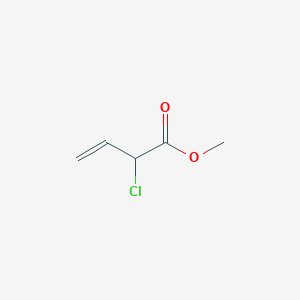
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)